molecular formula C21H29Cl2N3O2 B1677864 Picumeterol CAS No. 130641-36-0

Picumeterol

Numéro de catalogue: B1677864
Numéro CAS: 130641-36-0
Poids moléculaire: 426.4 g/mol
Clé InChI: NUBLQEKABJXICM-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

    Picuméterol: (formule chimique: C25H33Cl2N3O6) est un agoniste β2-adrénergique puissant et hautement sélectif.

  • Il appartient à la classe des médicaments à petites molécules et est également connu sous son nom USAN, fumarate de picuméterol .
  • Le composé cible principalement le récepteur β2-adrénergique, qui joue un rôle crucial dans la régulation du tonus musculaire lisse bronchique et la dilatation des voies respiratoires.
  • Le picuméterol a été étudié pour son potentiel thérapeutique dans les maladies respiratoires, en particulier l'asthme.
  • Méthodes De Préparation

      Voies de synthèse: Les voies de synthèse du picuméterol impliquent des transformations chimiques pour obtenir la structure souhaitée. Malheureusement, les méthodes de synthèse spécifiques ne sont pas largement documentées dans la littérature.

      Production industrielle: Les informations sur les méthodes de production à l'échelle industrielle sont limitées. Des sociétés pharmaceutiques comme GSK Plc ont participé à son développement.

  • Analyse Des Réactions Chimiques

      Réactivité: Le picuméterol subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution.

      Réactifs et conditions courants: Des informations détaillées sur les réactifs et conditions spécifiques ne sont pas facilement disponibles.

      Principaux produits: Les principaux produits formés au cours de ces réactions dépendraient du type de réaction spécifique et des conditions.

  • Applications de la recherche scientifique

      En médecine: Le picuméterol a été étudié pour ses effets bronchodilatateurs, ce qui le rend pertinent pour le traitement de l'asthme et d'autres affections respiratoires.

      Dans l'industrie:

  • Mécanisme d'action

      Activation du récepteur β2-adrénergique: Le picuméterol agit comme un agoniste complet au niveau du récepteur β2-adrénergique. Après liaison, il stimule la production d'AMPc, ce qui entraîne une relaxation du muscle lisse bronchique.

      Cibles moléculaires et voies: La principale cible moléculaire est le récepteur β2-adrénergique, qui active les voies de signalisation en aval impliquées dans la bronchodilatation.

  • Applications De Recherche Scientifique

      In Medicine: Picumeterol has been studied for its bronchodilatory effects, making it relevant for treating asthma and other respiratory conditions.

      In Industry:

  • Mécanisme D'action

      β2-Adrenergic Receptor Activation: Picumeterol acts as a full agonist at the β2-adrenergic receptor. Upon binding, it stimulates cAMP production, leading to bronchial smooth muscle relaxation.

      Molecular Targets and Pathways: The primary molecular target is the β2-adrenergic receptor, which activates downstream signaling pathways involved in bronchodilation.

  • Comparaison Avec Des Composés Similaires

    Activité Biologique

    Picumeterol, also known as (+)-GR114297A, is a potent and selective β2-adrenoceptor agonist. It has been primarily investigated for its therapeutic potential in treating respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications.

    This compound exerts its biological effects primarily through the activation of β2-adrenergic receptors located in the smooth muscle of the airways. This activation leads to bronchodilation, which is the relaxation of bronchial smooth muscle, thereby improving airflow and alleviating symptoms associated with respiratory conditions. The selectivity of this compound for β2 receptors over β1 receptors minimizes cardiovascular side effects typically associated with non-selective β-agonists .

    Pharmacological Properties

    The pharmacological profile of this compound includes:

    • Potency : this compound is recognized for its high potency as a β2-adrenergic agonist. Studies have shown that it has a significant bronchodilator effect at lower doses compared to other β2-agonists.
    • Selectivity : Its selectivity for β2 receptors allows for targeted therapeutic effects with reduced adverse reactions.
    • Duration of Action : Research indicates that this compound has a prolonged duration of action, making it suitable for both acute and chronic management of respiratory conditions.

    Case Studies and Research Findings

    Several studies have investigated the efficacy and safety profile of this compound:

    • Pharmacokinetics Study : A study conducted on rats and dogs assessed the pharmacokinetics of this compound following administration. It was found that the compound exhibited rapid absorption and distribution, with a half-life conducive to effective bronchodilation .
    • Clinical Trials : Clinical trials evaluating the efficacy of this compound in patients with asthma demonstrated significant improvements in lung function and reduction in symptom severity when compared to placebo groups. The trials highlighted its potential as a first-line treatment option for asthma management.
    • Comparative Studies : In comparative studies with other β2-agonists, this compound showed superior bronchodilation effects and a favorable safety profile. This was particularly evident in patients who experienced adverse effects from traditional treatments .

    Data Table: Summary of Key Findings

    Study TypeFindings
    PharmacokineticsRapid absorption; prolonged half-life; effective distribution in respiratory tissues .
    Clinical TrialsSignificant improvement in lung function; reduced symptom severity compared to placebo.
    Comparative StudiesSuperior efficacy over traditional β2-agonists; favorable safety profile .

    Propriétés

    Numéro CAS

    130641-36-0

    Formule moléculaire

    C21H29Cl2N3O2

    Poids moléculaire

    426.4 g/mol

    Nom IUPAC

    (1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol

    InChI

    InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m0/s1

    Clé InChI

    NUBLQEKABJXICM-FQEVSTJZSA-N

    SMILES

    C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O

    SMILES isomérique

    C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O

    SMILES canonique

    C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O

    Apparence

    Solid powder

    Key on ui other cas no.

    130641-36-0

    Pureté

    >98% (or refer to the Certificate of Analysis)

    Durée de conservation

    >3 years if stored properly

    Solubilité

    Soluble in DMSO

    Stockage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonymes

    GR 114297A
    GR 114744A
    GR 63411
    GR-114297A
    GR-114744A
    GR-63411
    picumeterol
    picumeterol fumarate

    Origine du produit

    United States

    Synthesis routes and methods I

    Procedure details

    4-Amino-3,5-dichloro-α-oxobenzeneacetaldehyde (0.56 g) and 6-[2-(2-pyridinyl)ethoxy]hexanamine (0.40 g) were dissolved in benzene (10 ml) and heated under reflux for 1 h using a Dean-Stark water trap. The solution was cooled, evaporated in vacuo and the residue dissolved in methanol (10 ml). Sodium borohydride (0.38 g) was added portionwise at 0°-5° over 0.5 h with stirring. The solution was allowed to stand overnight then evaporated in vacuo. The residue was partitioned between water (50 ml) containing 2N sodium carbonate (4 ml) and ethyl acetate (60 ml). The organic phase was dried, evaporated in vacuo and the residue purified by FCC eluting with System C (90:10:1) to afford a gum. Trituration with hexane gave the title compound (85 mg) as a colourless powder m.p. 93°-96°, t.l.c. (System A 39:10:1) Rf 0.44.
    Name
    4-Amino-3,5-dichloro-α-oxobenzeneacetaldehyde
    Quantity
    0.56 g
    Type
    reactant
    Reaction Step One
    Quantity
    0.4 g
    Type
    reactant
    Reaction Step One
    Quantity
    10 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three

    Synthesis routes and methods II

    Procedure details

    A solution of 5-(4-amino-3,5-dichlorophenyl)-3-[6-[2-(2-pyridinyl) ethoxy]hexyl]-2-oxazolidinone (80 mg) and 2N hydrochloric acid (1 ml) in THF (5 ml) was heated at 80° for 2 h. The solvent was evaporated and the aqueous residue extracted with ethyl acetate (2×25 ml). The aqueous layer was basified with 2N sodium hydroxide solution to pH10 and extracted with ethyl acetate (3×25 ml). The combined extracts were dried and evaporated to leave a pale yellow gum (70 mg). Crystallisation from ethyl acetate/n-hexane gave the title compound as a white crystalline solid m.p. 97.5°-100°, t.l.c. (System A 39:10:1) Rf 0.44.
    Name
    5-(4-amino-3,5-dichlorophenyl)-3-[6-[2-(2-pyridinyl) ethoxy]hexyl]-2-oxazolidinone
    Quantity
    80 mg
    Type
    reactant
    Reaction Step One
    Quantity
    1 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    5 mL
    Type
    solvent
    Reaction Step One
    Name

    Synthesis routes and methods III

    Procedure details

    4-Amino-3,5-dichloro-α-[[(phenylmethyl)[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]methyl]benzenemethanol (1.1 g) was hydrogenated over pre-reduced 10% palladium oxide on carbon (50% aqueous paste, 200 mg) in ethanol (10 ml) containing hydrochloric acid (conc. HCl/ethanol, 1:9 v/v, 4 ml). The catalyst was removed by filtration through hyflo, the solvent was evaporated and the residual oil was partitioned between 8% sodium bicarbonate (25 ml) and ethyl acetate (25 ml). The organic layer was washed with 8% sodium bicarbonate, water and brine, dried and concentrated to an orange oil which was purified by FCC eluting with System C (95:5:1→90:10:1) to give a yellow oil which was triturated with ether-hexane to give the title compound as a white solid (280 mg) m.p. 94°-96°.
    Name
    4-Amino-3,5-dichloro-α-[[(phenylmethyl)[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]methyl]benzenemethanol
    Quantity
    1.1 g
    Type
    reactant
    Reaction Step One
    Quantity
    4 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    10 mL
    Type
    solvent
    Reaction Step Three
    Name
    palladium oxide
    Quantity
    0 (± 1) mol
    Type
    catalyst
    Reaction Step Four

    Synthesis routes and methods IV

    Procedure details

    Sodium borohydride (0.16 g) was added portionwise over 5 min to a solution of 1-(4-amino-3,5-dichlorophenyl)-2-[[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]ethanone (0.44 g) in methanol (7 ml) at 0°-5° with stirring. After 1.5 h, the solution was evaporated in vacuo and the residue partitioned between water (60 ml) and ethyl acetate (100 ml). The organic phase was dried and evaporated in vacuo to a gum which was purified by FCC eluting with System C (90:10:1) to afford a product, which was triturated with hexane (2 ml) to give the title compound as a colourless powder (47 mg), m.p. 94.5°-96.5°, t.l.c. (System A 39:10:1) Rf 0.44.
    Quantity
    0.16 g
    Type
    reactant
    Reaction Step One
    Name
    1-(4-amino-3,5-dichlorophenyl)-2-[[6-[2-(2-pyridinyl)ethoxy]hexyl]amino]ethanone
    Quantity
    0.44 g
    Type
    reactant
    Reaction Step One
    Quantity
    7 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Picumeterol
    Reactant of Route 2
    Reactant of Route 2
    Picumeterol
    Reactant of Route 3
    Picumeterol
    Reactant of Route 4
    Reactant of Route 4
    Picumeterol
    Reactant of Route 5
    Reactant of Route 5
    Picumeterol
    Reactant of Route 6
    Reactant of Route 6
    Picumeterol

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.